Cas no 2649014-76-4 ((2-isocyanatoethyl)cycloheptane)

(2-isocyanatoethyl)cycloheptane structure
2649014-76-4 structure
商品名:(2-isocyanatoethyl)cycloheptane
CAS番号:2649014-76-4
MF:C10H17NO
メガワット:167.248082876205
CID:6043007
PubChem ID:84765315

(2-isocyanatoethyl)cycloheptane 化学的及び物理的性質

名前と識別子

    • (2-isocyanatoethyl)cycloheptane
    • EN300-1866035
    • 2649014-76-4
    • インチ: 1S/C10H17NO/c12-9-11-8-7-10-5-3-1-2-4-6-10/h10H,1-8H2
    • InChIKey: LPMJAFJNERKUKE-UHFFFAOYSA-N
    • ほほえんだ: O=C=NCCC1CCCCCC1

計算された属性

  • せいみつぶんしりょう: 167.131014166g/mol
  • どういたいしつりょう: 167.131014166g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 153
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 29.4Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

(2-isocyanatoethyl)cycloheptane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1866035-0.5g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
0.5g
$946.0 2023-09-18
Enamine
EN300-1866035-5.0g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
5g
$2650.0 2023-06-03
Enamine
EN300-1866035-0.25g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
0.25g
$906.0 2023-09-18
Enamine
EN300-1866035-1.0g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
1g
$914.0 2023-06-03
Enamine
EN300-1866035-2.5g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
2.5g
$1931.0 2023-09-18
Enamine
EN300-1866035-5g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
5g
$2858.0 2023-09-18
Enamine
EN300-1866035-10g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
10g
$4236.0 2023-09-18
Enamine
EN300-1866035-0.05g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
0.05g
$827.0 2023-09-18
Enamine
EN300-1866035-10.0g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
10g
$3929.0 2023-06-03
Enamine
EN300-1866035-0.1g
(2-isocyanatoethyl)cycloheptane
2649014-76-4
0.1g
$867.0 2023-09-18

(2-isocyanatoethyl)cycloheptane 関連文献

(2-isocyanatoethyl)cycloheptaneに関する追加情報

Comprehensive Analysis of (2-isocyanatoethyl)cycloheptane (CAS No. 2649014-76-4): Properties, Applications, and Industry Trends

The chemical compound (2-isocyanatoethyl)cycloheptane (CAS No. 2649014-76-4) has garnered significant attention in recent years due to its unique molecular structure and versatile applications in specialty chemistry. As a derivative of cycloheptane featuring an isocyanate functional group, this compound bridges the gap between aliphatic hydrocarbons and reactive intermediates, making it a valuable asset in advanced material synthesis.

One of the most searched questions regarding (2-isocyanatoethyl)cycloheptane revolves around its thermal stability and reactivity profile. Studies indicate that the cycloheptyl ring provides enhanced steric hindrance compared to smaller cyclic analogs, which directly influences its reaction kinetics. This property makes it particularly useful in controlled polymerization processes, where selective reactivity is paramount.

From an industrial perspective, 2649014-76-4 has found niche applications in the development of high-performance coatings and elastomers. The compound's ability to form urethane linkages under mild conditions aligns with the growing demand for eco-friendly curing agents – a hot topic in sustainable chemistry forums. Researchers are actively exploring its potential in UV-resistant materials, capitalizing on the inherent stability of its seven-membered ring structure.

The synthesis of (2-isocyanatoethyl)cycloheptane typically involves phosgene-free routes, addressing environmental concerns frequently raised in green chemistry discussions. Modern protocols emphasize catalytic carbonylation of corresponding amines, reflecting the industry's shift toward atom-efficient methodologies. Analytical techniques like FTIR spectroscopy and HPLC-MS are crucial for verifying the purity of this compound, as even trace impurities can significantly impact downstream applications.

Emerging trends highlight the compound's potential in bio-based polymer formulations. The hydrophobicity imparted by the cycloheptane moiety makes it attractive for water-resistant adhesives, a sector experiencing rapid growth due to construction industry demands. Furthermore, its compatibility with hybrid inorganic-organic matrices positions it as a candidate for next-generation composite materials.

Storage and handling of 2649014-76-4 require attention to moisture-sensitive characteristics common to isocyanate compounds. Best practices recommend anhydrous conditions and nitrogen atmospheres, topics frequently searched by laboratory personnel. The compound's viscosity profile and solubility parameters in various organic solvents are also key considerations for formulation chemists.

Recent patent literature reveals innovative applications of (2-isocyanatoethyl)cycloheptane in self-healing materials, where its moderate reactivity enables controlled cross-linking. This aligns with the broader scientific interest in smart materials that respond to environmental stimuli. Additionally, computational studies exploring its conformational flexibility provide insights for designing tailored macromolecules.

From a regulatory standpoint, 2649014-76-4 falls under standard industrial chemical classifications, with proper material safety data sheets (MSDS) available for reference. The compound's low volatility compared to smaller aliphatic isocyanates contributes to safer workplace handling, a factor increasingly important in occupational health discussions.

Future research directions may explore the chiral derivatives of (2-isocyanatoethyl)cycloheptane, given the growing pharmaceutical interest in stereoselective synthesis. The compound's structural tunability also makes it a candidate for catalysis and molecular recognition applications, areas receiving substantial funding in materials science initiatives.

In conclusion, (2-isocyanatoethyl)cycloheptane represents a fascinating intersection of fundamental chemistry and applied technology. Its balanced reactivity profile and structural features continue to inspire innovations across multiple industries, from advanced coatings to specialty polymers. As sustainable chemistry practices evolve, this compound's role in green manufacturing processes will likely expand, making it a compound worth watching in coming years.

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